Cas no 238-05-1 (Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI))

Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI) structure
238-05-1 structure
Product Name:Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI)
CAS No:238-05-1
MF:C23H13N
MW:303.356025457382
CID:275946
PubChem ID:11120219
Update Time:2025-04-19

Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI)
    • 2,3-Perinaphthylene-5,6-benzoquinoline
    • acenaphtho<1,2-b>benzo<f>quinoline
    • 238-05-1
    • AGN-PC-0NG7RJ
    • DTXSID20455957
    • Inchi: 1S/C23H13N/c1-2-8-16-14(5-1)11-12-21-19(16)13-20-17-9-3-6-15-7-4-10-18(22(15)17)23(20)24-21/h1-13H
    • InChI Key: XZINVNJPMNGWRG-UHFFFAOYSA-N
    • SMILES: N1C2C=CC3C=CC=CC=3C=2C=C2C=1C1C=CC=C3C=CC=C2C=13

Computed Properties

  • Exact Mass: 303.10489
  • Monoisotopic Mass: 303.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 0
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI) Related Literature

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen